molecular formula C16H21N3S2 B12445597 3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B12445597
M. Wt: 319.5 g/mol
InChI Key: IYNGDVIOZCQSSI-UHFFFAOYSA-N
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Description

3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound featuring a piperidine ring, a thiopyrano ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as hydrogenation, cyclization, and functional group modifications using advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21N3S2

Molecular Weight

319.5 g/mol

IUPAC Name

3,3-dimethyl-8-piperidin-1-yl-6-sulfanylidene-4,7-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C16H21N3S2/c1-16(2)8-11-12(9-17)15(20)18-14(13(11)10-21-16)19-6-4-3-5-7-19/h3-8,10H2,1-2H3,(H,18,20)

InChI Key

IYNGDVIOZCQSSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=S)NC(=C2CS1)N3CCCCC3)C#N)C

Origin of Product

United States

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